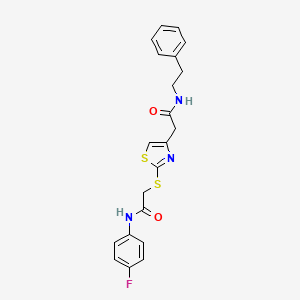

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S2/c22-16-6-8-17(9-7-16)24-20(27)14-29-21-25-18(13-28-21)12-19(26)23-11-10-15-4-2-1-3-5-15/h1-9,13H,10-12,14H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVDDGVEGSHJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Phenethylamino Group: This step involves the nucleophilic substitution of the thiazole intermediate with phenethylamine.

Acylation: The final step involves the acylation of the thiazole derivative with 4-fluorophenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide belongs to a class of thiazole derivatives known for their diverse biological activities. These include:

Antimicrobial Activity

Thiazole derivatives exhibit significant antimicrobial properties, making them potential candidates for treating various infections. Studies have shown that thiazole compounds can act against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's structure allows it to interact effectively with microbial targets, potentially disrupting their cellular functions .

Antitumor Activity

Research indicates that compounds containing thiazole moieties have shown promise in oncology. They may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in cell proliferation . Specific studies have highlighted the efficacy of thiazole derivatives in targeting cancer cell lines, leading to reduced viability and increased cell death rates.

Neuroprotective Effects

Some thiazole derivatives have been studied for their neuroprotective properties, which may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds can modulate neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways. For instance, its interaction with phosphoinositide 3-kinases (PI3K) has been documented, where modifications in its structure led to varying degrees of inhibitory activity .

Interaction with Cellular Receptors

Thiazole derivatives often interact with cellular receptors or ion channels, influencing cellular signaling pathways. This interaction can lead to altered cellular responses, contributing to their therapeutic effects .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results indicated that N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antimicrobial agent .

Antitumor Activity in Cell Lines

In vitro studies on cancer cell lines revealed that this compound significantly inhibited cell proliferation in breast cancer and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Mecanismo De Acción

The mechanism of action of N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and physicochemical properties of the target compound and analogous derivatives:

Key Differences and Implications

- Substituent Flexibility vs. Rigidity: The target compound’s phenethylamino group offers conformational flexibility, which may enhance hydrophobic interactions compared to rigid piperazine (Compounds 15, 30) or triazole (Compound 11d) substituents .

- Piperazine-containing derivatives (Compounds 15, 30) are synthesized via nucleophilic substitution, highlighting divergent strategies .

Spectroscopic and Analytical Comparisons

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1718 cm⁻¹) aligns with acetamide derivatives (e.g., Compound 30: 1718 cm⁻¹), while triazole-containing analogs (Compound 11d) show additional C-N stretches (~1247–1255 cm⁻¹) .

- NMR and Mass Data : Piperazine-based analogs (Compounds 15, 30) exhibit distinct methylene (δ ~3.5–4.0 ppm) and aromatic proton signals, whereas triazole derivatives (Compound 11d) display characteristic triazole CH signals (δ ~7.5–8.0 ppm) .

Actividad Biológica

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a fluorophenyl group , a thiazole moiety , and an acetamide functional group , suggests various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 440.5 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may influence its biological activity and pharmacokinetics.

Key Structural Features:

- Fluorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Thiazole Moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.

- Acetamide Functional Group : Contributes to the compound's solubility and stability.

Biological Activities

Research indicates that N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide exhibits several notable biological activities:

- Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties. Studies have shown that derivatives containing thiazole exhibit activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

- Anti-inflammatory Properties : Compounds with thiazole structures often demonstrate anti-inflammatory effects, which could be relevant for treating inflammatory diseases .

The mechanism of action for N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, potentially affecting signal transduction pathways.

- Interference with Cellular Signaling : The compound may disrupt cellular signaling pathways critical for cell proliferation and survival .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-1-Methyl-6-Oxo-2-Thiazole | Contains thiazole and acetamide | Antimicrobial, cytotoxic |

| 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Piperidine addition | Neuroprotective effects |

| 2-{[5-(6-amino-thiazol-5-yloxy)-phenyl]sulfanyl}-N-(4-fluorophenyl)acetamides | Thiazole and phenolic components | Explored for antibacterial properties |

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial efficacy of thiazole derivatives, N-(4-fluorophenyl)-2-acetamide was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition at lower concentrations compared to standard antibiotics .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis in treated cells, suggesting its potential as an anticancer agent .

- Inflammation Models : Animal models of inflammation treated with this compound showed reduced markers of inflammation compared to controls, indicating potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.